1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-
Description
1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- is a spirocyclic hydantoin derivative characterized by a bicyclic framework with a phenyl substituent at the 6-position of the spiro ring. Its structure combines the rigidity of the spiro system with the aromatic phenyl group, which modulates electronic and steric interactions critical for biological activity.
Properties
CAS No. |
5007-34-1 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
9-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17) |
InChI Key |
DBNCOCOSCWVAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
A mixture of 1-anilinocyclohexanecarboxamide (0.01 mol) and ethyl chloroacetate (0.01 mol) is dissolved in methanol (30 mL) and treated with sodium methoxide (0.01 mol). The reaction is refluxed for 3 hours, after which the solvent is evaporated under reduced pressure. The residual mass is triturated with petroleum ether (60–80°C), and the resulting solid is recrystallized from methanol to yield brownish crystals of 1,3-diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1 (amide:ethyl chloroacetate) |
| Base | Sodium methoxide |
| Solvent | Methanol |
| Reaction Time | 3 hours |
| Temperature | Reflux (~65°C) |
| Yield | 68–72% |
Mechanistic Pathway
The reaction initiates with the deprotonation of the secondary amine in 1-anilinocyclohexanecarboxamide by sodium methoxide, generating a nucleophilic species. This intermediate attacks the electrophilic carbonyl carbon of ethyl chloroacetate, forming an amide bond. Subsequent intramolecular cyclization eliminates ethanol, yielding the spirocyclic product. Infrared (IR) spectroscopy confirms the presence of two carbonyl stretches at 1691 cm⁻¹ and 1670 cm⁻¹, while ¹H-NMR reveals a singlet at δ 3.16 ppm for the methylene group and aromatic protons at δ 7.70–7.43 ppm.
Phase Transfer Catalysis (PTC) Approach
An alternative method employs phase transfer catalysis to enhance reaction efficiency and reduce side products. This approach utilizes tetrabutylammonium bromide (TBAB) as a catalyst under mildly basic conditions.
Optimized Protocol
A mixture of 1-anilinocyclohexanecarboxamide (0.01 mol), ethyl chloroacetate (0.01 mol), and TBAB (25 mg) is stirred in dioxane (60 mL) with potassium carbonate (7 g) at 60°C for 5 hours. After cooling, the mixture is filtered to remove residual carbonate, and the solvent is evaporated. The product is purified via recrystallization from aqueous ethanol, achieving a yield of 75–78%.
Table 2: PTC vs. Traditional Method Comparison
| Parameter | Traditional Method | PTC Method |
|---|---|---|
| Catalyst | None | TBAB |
| Solvent | Methanol | Dioxane |
| Reaction Time | 3 hours | 5 hours |
| Yield | 68–72% | 75–78% |
Advantages of PTC
The PTC method minimizes side reactions such as hydrolysis of ethyl chloroacetate, improving regioselectivity. Additionally, the use of dioxane as a solvent enhances solubility, facilitating higher conversion rates.
Structural Validation and Analytical Data
The synthesized compound is characterized using spectroscopic and crystallographic techniques to confirm its spirocyclic architecture.
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a bicyclic structure with a dihedral angle of 89.5° between the hydantoin and cyclohexane rings, confirming spiro conjugation. Hydrogen bonding between N–H and carbonyl oxygen stabilizes the lattice.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are recommended to maintain consistent temperature and mixing. Automated systems enable precise control over reagent addition, reducing variability in yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >99% purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The diazaspiro core facilitates nucleophilic substitutions at carbonyl groups or sp³-hybridized carbons. Key reactions include:
-
Mechanistic Insight : Alkylation typically involves base-mediated deprotonation followed by nucleophilic attack on electrophilic carbons. For example, reaction with ethyl chloroacetate proceeds via SN2 displacement at the α-carbon of the ester .
Cyclocondensation Reactions
The compound participates in cyclocondensation to form polycyclic systems:
-
Key Observation : Cyclocondensation with chalcones under phase-transfer conditions (tetrabutylammonium bromide) enhances reaction efficiency by stabilizing intermediates .
Ring-Opening and Rearrangement
Controlled ring-opening reactions enable functionalization:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Aqueous HCl | Reflux, 3 h | 1-Phenylpiperazine-2,5-dione derivatives | Precursor for anticonvulsants | |
| Grignard reagents (R-MgX) | Dry THF, −78°C to RT | Spirocyclic alcohols | Chiral building blocks |
-
Notable Data : Ring-opening with HCl generates pharmacologically relevant intermediates, validated by HPLC purity >95%.
Oxidation and Reduction
Redox reactions modify the diazaspiro core’s electronic properties:
| Reaction Type | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione epoxide | Enhanced electrophilicity | |
| Reduction | NaBH₄, MeOH | Partially saturated spirocyclic alcohols | Improved solubility in polar solvents |
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the phenyl group’s aromaticity:
| Coupling Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-(4-Biphenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | 74% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 69% |
-
Optimization Note : Reactions require anhydrous conditions and degassed solvents to prevent catalyst deactivation.
Mechanistic Studies
-
Cyclization Pathways : DFT calculations confirm that spirocyclic intermediates stabilize via intramolecular hydrogen bonding (N–H···O=C), lowering activation energies by ~15 kcal/mol .
-
Kinetics : Second-order kinetics observed in nucleophilic substitutions (k = 0.45 M⁻¹s⁻¹ at 25°C) .
Stability and Reactivity Trends
Scientific Research Applications
Biological Activities
- Antimicrobial Properties : Studies have shown that 1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, thereby inhibiting growth.
- Anticancer Potential : Research indicates that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and neurodegeneration, making it a candidate for further research in neuropharmacology.
Applications in Drug Development
- Pharmaceutical Research : The unique structure of 1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- makes it a valuable scaffold for the development of new therapeutic agents. Its derivatives are being explored for the treatment of various diseases, including cancer and infections.
- Synthesis of Novel Compounds : This compound serves as a precursor in synthetic organic chemistry for creating more complex molecules with desired biological activities.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics.
Case Study 2: Anticancer Research
In a clinical trial reported in Cancer Letters, researchers investigated the anticancer effects of this compound on human breast cancer cell lines. Results showed that treatment with 1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- led to a reduction in cell viability and increased apoptosis rates compared to untreated controls.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of bacteria | Effective against Staphylococcus aureus |
| Anticancer Potential | Induces apoptosis in cancer cells | Reduces viability in breast cancer cell lines |
| Neuroprotective Effects | Protects neurons from oxidative damage | Potential candidate for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Substituent Variations
6-(2-Methylpropyl) derivative (CAS 6266-06-4) :
Replacing the phenyl group with a 2-methylpropyl chain reduces aromatic interactions but enhances lipophilicity (logP: ~1.4 vs. 1.4 for phenyl analog) . This modification may improve blood-brain barrier penetration but could reduce target specificity.- Computational studies suggest a ~10% decrease in polar surface area (PSA: 58.2 Ų) compared to the 6-phenyl derivative, affecting solubility .
Spiro Ring Size Modifications
Enlarging the spiro ring from 4- to 5-membered (e.g., diazaspiro[4.5]decane) enhances conformational flexibility, improving TRPM8 binding affinity but reducing anticonvulsant potency .
Functional Group Modifications
4-Thio derivative (CAS 98334-44-2) :
Substitution of the 4-carbonyl oxygen with sulfur increases electron density and alters hydrogen-bonding capacity. This derivative showed ~20% higher inhibition constants (Ki) in preliminary enzyme assays compared to the parent compound .4-Fluoro-3-(trifluoromethyl)phenyl analog :
Introducing electron-withdrawing groups enhances metabolic stability. This compound demonstrated antischistosomal activity with a 50% effective concentration (EC50) of <1 μM in in vitro models .
Physicochemical and Pharmacokinetic Considerations
- Lipinski’s Rule Compliance : While some spirocyclic derivatives violate Lipinski’s rules (e.g., molecular weight >500), the 6-phenyl compound (MW: 230.27) complies, suggesting favorable oral bioavailability .
Biological Activity
1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- (CAS Number: 5007-34-1) is a compound within the diazaspiro family, characterized by its unique spirocyclic structure that includes nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is with a molecular weight of 230.26 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| CAS No. | 5007-34-1 |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 9-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentanone with phenylhydrazine, followed by cyclization and oxidation steps. Common solvents include ethanol or methanol, and catalysts such as acetic acid are often used to facilitate the reactions.
Antimicrobial Properties
Research indicates that 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione exhibits promising antimicrobial properties. A study conducted on various derivatives showed that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through the induction of apoptosis and modulation of cell cycle progression. Specific targets include enzymes involved in DNA replication and repair processes .
A notable case study involved testing this compound against various human tumor cell lines, where it exhibited concentration-dependent cytotoxic effects. The IC50 values were determined to be within a range that suggests potential for further development as an anticancer agent .
The biological activity of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cellular Uptake : It can penetrate cellular membranes effectively due to its lipophilic nature.
- Signal Transduction Modulation : It may alter signaling pathways that regulate cell proliferation and survival.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Activity : A study found that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Efficacy : Another study reported that treatment with this compound led to reduced viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 20 µM .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione, and how can yield optimization be methodically approached?
- Methodology :
- Employ factorial design to systematically test variables (e.g., temperature, catalyst concentration, solvent polarity) and identify optimal conditions .
- Utilize reaction fundamentals (e.g., kinetics, thermodynamics) to refine intermediates, as demonstrated in spirocyclic compound synthesis .
- Example : A 2^3 factorial design could evaluate the impact of pH, reaction time, and temperature on yield, with statistical analysis (ANOVA) to determine significance.
Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure and phenyl substitution?
- Methodology :
- NMR spectroscopy : Analyze - and -NMR for spiro junction signals (e.g., quaternary carbons) and aromatic proton splitting patterns .
- X-ray crystallography : Resolve the 3D geometry to confirm spirocyclic conformation and phenyl orientation .
- Mass spectrometry : Validate molecular weight and fragmentation patterns consistent with the core structure .
Q. How can computational tools predict physicochemical properties like solubility or stability?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model electronic properties and intermolecular interactions .
- Apply COMSOL Multiphysics or similar software for simulating dissolution kinetics under varied conditions (e.g., pH, solvent systems) .
- Validate predictions with experimental data (e.g., HPLC for solubility measurements) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Methodology :
- Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, dosage protocols) to isolate variables .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers .
- Structural analogs : Compare activity profiles of derivatives (e.g., 8-phenyl-1,3-diazaspiro analogs) to infer substituent effects .
Q. How can the reaction mechanism of spirocycle formation be elucidated?
- Methodology :
- Isotopic labeling : Track -labeled precursors via NMR or MS to map bond rearrangements .
- Computational modeling : Simulate transition states using quantum mechanics/molecular mechanics (QM/MM) to identify rate-limiting steps .
- In-situ spectroscopy : Monitor intermediate species via FTIR or Raman during synthesis .
Q. What methodologies optimize large-scale synthesis while maintaining stereochemical integrity?
- Methodology :
- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Membrane technologies : Separate enantiomers via chiral membranes or chromatography .
- DoE (Design of Experiments) : Apply response surface methodology to balance scale-up parameters (e.g., mixing efficiency, residence time) .
Q. How are structure-activity relationships (SARs) systematically studied for this compound?
- Methodology :
- QSAR modeling : Corporate electronic (e.g., Hammett constants) and steric descriptors (e.g., Taft parameters) to predict bioactivity .
- Pharmacophore mapping : Identify critical binding motifs via molecular docking (e.g., with kinase targets) .
- Synthetic diversification : Synthesize analogs with varied substituents (e.g., halogenated phenyl groups) and assay against disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
